N,N-Dimethylthieno[3,2-b]pyridin-3-amine
Description
Structural Characterization and Nomenclature
N,N-Dimethylthieno[3,2-b]pyridin-3-amine possesses the molecular formula C₉H₁₀N₂S and a molecular weight of 178.253 daltons. The compound is registered under Chemical Abstracts Service number 116081-11-9 and carries the International Union of Pure and Applied Chemistry name this compound. The structural framework consists of a thieno[3,2-b]pyridine bicyclic core with dimethylamino substitution, where the thiophene ring is fused to the pyridine ring in a specific orientation that defines the [3,2-b] fusion pattern.
The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CN(C)C1=CSC2=C1N=CC=C2, which describes the connectivity of atoms within the molecule. The International Chemical Identifier key IPXOWLMMGGAUAS-UHFFFAOYSA-N provides a unique digital fingerprint for this compound in chemical databases. The canonical structural arrangement shows the dimethylamino group (-N(CH₃)₂) attached directly to the carbon atom at position 3 of the thieno[3,2-b]pyridine system, creating a planar aromatic framework with extended conjugation.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂S |
| Molecular Weight | 178.253 g/mol |
| Chemical Abstracts Service Number | 116081-11-9 |
| International Union of Pure and Applied Chemistry Name | This compound |
| International Chemical Identifier Key | IPXOWLMMGGAUAS-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CN(C)C1=CSC2=C1N=CC=C2 |
The compound exhibits characteristic spectroscopic properties that enable its identification and characterization. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the aromatic protons of the thieno[3,2-b]pyridine core and the methyl groups of the dimethylamino substituent. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 178, consistent with the calculated molecular weight.
Historical Development and Discovery
The development of this compound emerged from systematic investigations into thienopyridine chemistry that began in the latter half of the twentieth century. The parent thieno[3,2-b]pyridine core structure was first reported in the chemical literature with the Chemical Abstracts Service number 272-67-3, establishing the fundamental bicyclic framework. Early synthetic methodologies focused on constructing the fused ring system through cyclization reactions of appropriately substituted precursors.
Research into thieno[3,2-b]pyridine derivatives gained momentum as scientists recognized the potential of these heterocyclic compounds in pharmaceutical applications. The specific dimethylamino substitution pattern at the 3-position was explored as part of broader structure-activity relationship studies aimed at optimizing biological activity and physicochemical properties. Synthetic approaches to these compounds typically involve multi-step procedures starting from readily available thiophene or pyridine precursors, followed by ring closure and functional group modifications.
The systematic study of thienopyridine derivatives has been documented in numerous research publications, with particular emphasis on their synthesis, characterization, and biological evaluation. These investigations have contributed to a comprehensive understanding of the chemical behavior and potential applications of compounds within this structural class. The historical development reflects the evolution of heterocyclic chemistry and the growing recognition of sulfur-nitrogen containing bicyclic systems as privileged scaffolds in drug discovery.
Position in Thienopyridine Compound Family
This compound occupies a distinctive position within the broader thienopyridine family, which encompasses various isomeric forms and substitution patterns. The thienopyridine class includes thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, and thieno[3,4-b]pyridine isomers, each characterized by different fusion patterns between the thiophene and pyridine rings. The [3,2-b] fusion pattern in the target compound creates a specific electronic environment that influences its chemical reactivity and biological properties.
Thieno[3,2-b]pyridine derivatives have been extensively studied for their diverse biological activities, including antimicrobial, antiprotozoal, antihistaminic, antiproliferative, anticancer, anti-Alzheimer, anticonvulsant, and neurotropic effects. The dimethylamino substitution at the 3-position introduces additional electronic density and potential hydrogen bonding interactions, distinguishing this compound from other members of the thienopyridine family. Comparative studies within the family have revealed structure-activity relationships that guide the design of new derivatives with enhanced properties.
The structural diversity within the thienopyridine family is exemplified by compounds such as thieno[2,3-b]pyridin-3-amine and related derivatives that differ in their substitution patterns and ring fusion arrangements. Research has shown that modifications to the core structure, including the introduction of various functional groups, can significantly impact biological activity and physicochemical properties. The position and nature of substituents play crucial roles in determining molecular interactions with biological targets and influence pharmacokinetic parameters.
Table 2: Comparative Analysis of Thienopyridine Family Members
| Compound | Ring Fusion | Key Substitutions | Biological Activities |
|---|---|---|---|
| Thieno[3,2-b]pyridine | [3,2-b] | None (parent) | Core scaffold |
| Thieno[3,2-b]pyridin-3-amine | [3,2-b] | Amino group at position 3 | Pharmaceutical intermediate |
| This compound | [3,2-b] | Dimethylamino at position 3 | Enhanced solubility |
| Thieno[2,3-b]pyridin-3-amine | [2,3-b] | Amino group at position 3 | Alternative isomer |
Research Significance and Scientific Relevance
The research significance of this compound extends across multiple scientific disciplines, with particular relevance in medicinal chemistry, materials science, and chemical biology. The compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its unique structural features make it an attractive scaffold for drug discovery programs targeting various biological pathways and disease mechanisms.
In medicinal chemistry applications, thienopyridine derivatives have demonstrated significant potential as kinase inhibitors, with specific examples including thieno[3,2-b]pyridine-based inhibitors of c-Met and vascular endothelial growth factor receptor 2 tyrosine kinases. These compounds have shown potency with half-maximal inhibitory concentration values in the low nanomolar range in vitro, while lead compounds have demonstrated in vivo activity against various human tumor xenograft models in mice. The research has highlighted the importance of structural optimization in achieving enhanced biological activity.
The compound finds applications in agricultural chemistry, contributing to the development of effective pesticides and herbicides that improve crop yield and provide protection against pests. Additionally, it plays a role in materials science through the creation of advanced materials such as conductive polymers, which are essential in electronics and energy storage applications. Research applications extend to biochemical studies related to enzyme inhibition, aiding in the discovery of new biochemical pathways and potential drug targets.
Recent investigations have explored novel synthetic methodologies for thienopyridine derivatives, including oxidative dimerization reactions that produce unique polyheterocyclic ensembles. These studies have revealed stereoselective reaction pathways and identified potential applications in the development of acetylcholinesterase inhibitors and proto-oncogene tyrosine-protein kinase inhibitors. The research demonstrates the continued evolution of thienopyridine chemistry and its expanding applications in contemporary drug discovery efforts.
Table 3: Research Applications and Scientific Relevance
| Application Area | Research Focus | Specific Examples |
|---|---|---|
| Medicinal Chemistry | Kinase inhibition | c-Met and vascular endothelial growth factor receptor 2 inhibitors |
| Drug Discovery | Therapeutic targets | Acetylcholinesterase and tyrosine kinase inhibitors |
| Materials Science | Conductive polymers | Electronics and energy storage applications |
| Agricultural Chemistry | Crop protection | Pesticides and herbicides development |
| Chemical Biology | Enzyme studies | Biochemical pathway investigations |
Properties
CAS No. |
116081-11-9 |
|---|---|
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.253 |
IUPAC Name |
N,N-dimethylthieno[3,2-b]pyridin-3-amine |
InChI |
InChI=1S/C9H10N2S/c1-11(2)7-6-12-8-4-3-5-10-9(7)8/h3-6H,1-2H3 |
InChI Key |
IPXOWLMMGGAUAS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CSC2=C1N=CC=C2 |
Synonyms |
Thieno[3,2-b]pyridine, 3-dimethylamino- (6CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N,N-Dimethylthieno[3,2-b]pyridin-3-amine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of thieno[2,3-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain thieno[2,3-b]pyridine compounds could inhibit the growth of triple-negative breast cancer cells at nanomolar concentrations, suggesting their potential as targeted therapies for aggressive cancer types .
Mechanism of Action
The mechanism involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For example, compounds derived from this scaffold have been shown to target phosphoinositide-specific phospholipase C, which plays a crucial role in cancer cell signaling .
| Compound Name | Target Cancer Type | IC50 (nM) |
|---|---|---|
| Thieno[2,3-b]pyridine Derivative 1 | Triple-negative breast cancer | <100 |
| Thieno[2,3-b]pyridine Derivative 2 | Colorectal cancer | <200 |
Drug Delivery Systems
Nanoparticle Incorporation
this compound has been utilized in nanoparticle-based drug delivery systems. These nanoparticles can enhance the targeting and efficacy of therapeutic agents while minimizing side effects. The compound's unique properties allow it to be conjugated with nanoparticles for improved bioavailability and controlled release .
Case Study: Cancer Therapy
A case study highlighted the use of polymeric nanoparticles loaded with thieno[3,2-b]pyridine derivatives for targeted delivery in cancer therapy. The study showed that these nanoparticles significantly improved the therapeutic index of the drugs while reducing systemic toxicity .
Agricultural Applications
Herbicide Antidotes
In agricultural research, this compound derivatives have been explored as antidotes for herbicide damage. Research has indicated that certain acylated forms of this compound can mitigate the effects of herbicides on crops like sunflower . This application is particularly valuable in sustainable agriculture practices where crop resilience is essential.
| Application | Crop Type | Herbicide Effect Mitigated |
|---|---|---|
| Antidote | Sunflower | Glyphosate |
| Antidote | Soybean | Atrazine |
Material Science
Organic Semiconductors
this compound has potential applications in the development of organic semiconductors due to its electronic properties. The compound can serve as a building block for synthesizing more complex materials used in organic electronics . Its unique structure contributes to improved charge transport properties.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Structural Impact : The fusion position ([3,2-b] vs. [2,3-b] or [3,2-c]) critically influences electronic properties and binding interactions.
- Synthetic Flexibility: Thienopyridines often require regioselective cyclization, while pyrazole/pyridine derivatives employ coupling or cycloaddition strategies .
- Pharmacological Potential: Dimethylamino groups enhance solubility and membrane permeability, as seen in UDD’s enzyme inhibition .
Preparation Methods
Cyclization Reactions Involving Thienopyridine Core Formation
The thieno[3,2-b]pyridine scaffold is typically constructed via cyclization of appropriately substituted precursors. A representative method involves the reaction of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with cyanothioacetamide in the presence of acetic acid, followed by cyclization with chloroacetone or ω-bromoacetophenone. For this compound, this approach is adapted by introducing dimethylamine at the 3-position during the cyclization step.
Key steps :
-
Formation of the pyridine ring via condensation of enolate intermediates with nitriles.
-
Cyclization with chloroacetone to form the thienopyridine core.
-
Subsequent dimethylamination using dimethylamine under basic conditions.
This method yields the target compound in ~65% purity, requiring further purification via column chromatography.
Nucleophilic Substitution on Preformed Thienopyridine Scaffolds
An alternative route involves functionalizing a preformed thieno[3,2-b]pyridine scaffold. For example, 3-bromo-thieno[3,2-b]pyridine undergoes nucleophilic substitution with dimethylamine in the presence of cesium carbonate and a copper(I) catalyst.
Reaction conditions :
-
Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Base : Cesium carbonate (2.5 equiv).
-
Catalyst : Copper(I) bromide (10 mol%).
This method achieves a higher yield (72–78%) compared to cyclization approaches, with fewer side products.
Optimization of Reaction Conditions
Catalyst Selection
Catalysts critically influence reaction efficiency:
| Catalyst | Yield (%) | Purity (%) | Side Products (%) |
|---|---|---|---|
| Copper(I) bromide | 78 | 92 | 8 |
| Palladium(II) acetate | 65 | 85 | 15 |
| No catalyst | 22 | 60 | 40 |
Copper catalysts outperform palladium in nucleophilic substitutions due to superior compatibility with amine nucleophiles.
Solvent Effects
Polar aprotic solvents enhance solubility and reaction rates:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 78 | 48 |
| DMSO | 46.7 | 75 | 48 |
| Dioxane | 2.2 | 52 | 72 |
DMF balances solubility and reactivity, making it the solvent of choice.
Temperature and Time
Lower temperatures (30–50°C) minimize decomposition of sensitive intermediates. Extended reaction times (>40 hours) are necessary for complete substitution but risk side reactions like over-alkylation.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:1). This step increases purity from ~65% to >95%, as confirmed by HPLC.
Spectroscopic Characterization
-
IR Spectroscopy : Absence of CN stretches (2200 cm⁻¹) confirms cyclization.
-
¹H NMR : Singlets at δ 3.05 ppm (N(CH₃)₂) and δ 6.8–7.9 ppm (aromatic protons) validate the structure.
-
X-ray Crystallography : Confirms planar thienopyridine core with bond lengths of 1.36 Å (C–N) and 1.74 Å (C–S).
Challenges and Limitations
-
Dimethylamine Volatility : Requires sealed reactors to prevent reagent loss.
-
Byproduct Formation : Over-alkylation produces N-methylated impurities, necessitating rigorous chromatography.
-
Scalability : Copper-catalyzed methods face challenges in large-scale synthesis due to catalyst cost and removal .
Q & A
Q. What are the optimal synthetic routes for N,N-Dimethylthieno[3,2-b]pyridin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thienopyridine derivatives often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, analogous compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine were synthesized using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide at 35°C for 48 hours . Key parameters for optimization include:
- Catalyst selection : Copper or palladium catalysts improve reaction efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility and reaction rates .
- Temperature control : Lower temperatures (30–50°C) minimize side reactions in sensitive intermediates.
Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for achieving >95% purity .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 120 K) reduces thermal motion artifacts. The SHELX suite (e.g., SHELXL) refines structures using least-squares minimization, with R-factors < 0.03 indicating high precision . For example, N-Benzylthieno[3,2-d]pyrimidin-4-amine was resolved with a mean C–C bond length deviation of 0.002 Å, demonstrating the method's reliability for heterocyclic systems .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved for thienopyridine derivatives?
- Methodological Answer : Discrepancies in electron density maps or thermal parameters often arise from disorder or twinning. SHELXL’s TWIN and BASF commands can model twinned data, while PART and AFIX instructions address disordered moieties . For example, high-resolution data (d-spacing < 0.8 Å) improves the detection of hydrogen bonding networks, critical for validating amine group orientations .
Q. What methodologies are used to study the interaction of this compound with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to receptors like kinase domains.
- Molecular Docking : Software (e.g., AutoDock Vina) predicts binding poses using the compound’s electrostatic potential maps and target active sites .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for interactions, as seen in studies of indole-pyridine hybrids .
Q. How do structural modifications (e.g., substituents on the thienopyridine core) influence bioactivity?
- Methodological Answer : Comparative SAR studies highlight substituent effects:
Q. What experimental strategies assess the compound’s reactivity under oxidative or reductive conditions?
- Methodological Answer :
- Oxidation : Treat with KMnO₄/H₂SO₄ in acetone; monitor via TLC for sulfone or N-oxide formation .
- Reduction : Use NaBH₄ in ethanol to reduce nitro groups or unsaturated bonds, validated by NMR shifts (e.g., δ 8.87 → δ 6.5 for aromatic protons) .
Methodological Optimization
Q. How can purity and yield be maximized during large-scale synthesis?
- Answer :
- Solvent-free conditions : Reduce byproducts in coupling reactions .
- Flow chemistry : Enhances reproducibility for multi-step syntheses .
- In-line analytics : HPLC-MS monitors reaction progress in real time .
Q. What comparative approaches validate the compound’s uniqueness against structural analogs?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
